3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine

Kinase inhibition Structure-Activity Relationship (SAR) Cancer Research

Sourcing a structurally defined quinoline sulfonyl derivative for kinase or proteasome SAR studies often yields generic analogs lacking the precise substitution pattern needed for reliable hit-to-lead optimization. This compound (CAS 895642-78-1) solves that problem with a unique 4-ethoxyphenyl/6,7-dimethoxy/3-(4-chlorobenzenesulfonyl) triad absent in common screening libraries. - Enables direct SAR mapping of the 4-ethoxyphenyl group against 4-fluorophenyl analogs for kinase selectivity (PDGFR-β, KDR). - Provides a piperazine-free scaffold for cleaner proteasome β-subunit ligand profiling vs. VR23. - Supplied in 5-100 mg standard pack sizes with bulk custom synthesis available; in-stock for immediate dispatch.

Molecular Formula C25H23ClN2O5S
Molecular Weight 498.98
CAS No. 895642-78-1
Cat. No. B2750714
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine
CAS895642-78-1
Molecular FormulaC25H23ClN2O5S
Molecular Weight498.98
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)NC2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C25H23ClN2O5S/c1-4-33-18-9-7-17(8-10-18)28-25-20-13-22(31-2)23(32-3)14-21(20)27-15-24(25)34(29,30)19-11-5-16(26)6-12-19/h5-15H,4H2,1-3H3,(H,27,28)
InChIKeyWPQLFCATELDVSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine (CAS 895642-78-1): Procurement Considerations for Quinoline-Sulfonyl Screening Compounds


The compound 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine (CAS 895642-78-1) is a synthetic small molecule belonging to the quinoline sulfonyl derivative class. Its core structure features a 4-anilinoquinoline scaffold with a 3-sulfonyl substitution, a pattern explored for kinase inhibition and proteasome modulation [1]. This compound is primarily offered as a screening compound by commercial vendors. It is distinct from the more characterized 4-piperazinylquinoline sulfonyl hybrids, such as the proteasome inhibitor VR23, as it lacks the piperazine linker [2]. Due to the limited availability of published bioactivity data, its selection over analogs must be driven by its unique substitution pattern that provides opportunities for structure-activity relationship (SAR) exploration.

Why Generic Quinoline Sulfonyl Derivatives Cannot Substitute for CAS 895642-78-1 in Focused Library Design


Substitution by generic quinoline sulfonyl derivatives is inadvisable due to the compound's specific multi-point substitution pattern. The combination of a 4-chlorobenzenesulfonyl group at the 3-position, a 4-ethoxyphenyl amine at the 4-position, and 6,7-dimethoxy groups creates a unique pharmacophore profile that is absent in closely related analogs. Recent patent literature indicates that minor structural modifications on this scaffold can profoundly alter biological target engagement, particularly in cancer-related pathways [1]. While specific quantitative potency data for this exact compound is not publicly available, these structural features have been shown to influence interactions with targets such as the 20S proteasome and various kinases in related series [2]. Therefore, using a structurally distinct analog risks losing critical binding interactions, making this specific compound essential for SAR studies.

Quantitative Evidence Guide for 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine: Differentiation in Screening Libraries


Structural Differentiation from the 4-Fluorophenyl Analog: Impact on Kinase Selectivity Profiles

The presence of a 4-ethoxyphenyl group at the N-4 position, instead of a 4-fluorophenyl group found in the close analog (CAS 895651-06-6), introduces a hydrogen bond acceptor with different steric and electronic properties. In analogous quinoline sulfonyl series targeting kinases, the replacement of a fluoro substituent with an alkoxy group has been shown to modulate selectivity across a panel of kinases, with ethoxy substitution often enhancing activity against specific targets like PDGFR-b and KDR [1]. While direct head-to-head data is unavailable, this structural modification is a critical differentiator for procurement when designing a library for kinase selectivity screening.

Kinase inhibition Structure-Activity Relationship (SAR) Cancer Research

Differentiation from the Des-chloro Analog: The 4-Chlorobenzenesulfonyl Moiety

The target compound features a 4-chlorobenzenesulfonyl group, distinguishing it from the des-chloro analog, 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine. Within the broader class of quinoline sulfonyl derivatives, the presence of an electron-withdrawing chloro substituent on the sulfonyl phenyl ring has been implicated in modulating proteasome inhibitory activity and cytotoxicity profiles [1]. The patent literature on this chemical space discloses that such halogen substitutions are critical for tuning potency against specific proteasome catalytic subunits [2]. This difference provides a strong rationale for purchasing this specific compound for proteasome-targeted studies.

Proteasome inhibition Drug Design Cancer Research

Contrast with the 6-Methylquinoline Analog: Impact of 6,7-Dimethoxy Substitution

The 6,7-dimethoxy substitution on the quinoline core is a key differentiator from analogs like 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6-methylquinolin-4-amine. Research on quinoline 3-sulfonamides has identified this scaffold as a potent inhibitor of lactate dehydrogenase A (LDHA), a key enzyme in cancer cell metabolism [1]. The presence of two methoxy groups significantly alters the electron density of the quinoline ring and can enhance interactions with LDHA, potentially reversing the Warburg effect in cancer cells. This setup is therefore more relevant for metabolic inhibitor research compared to its 6-methyl counterpart.

Lactate Dehydrogenase Inhibition Metabolic Research Cancer Metabolism

Distinction from 4-Piperazinylquinoline Sulfonyl Hybrids: Scaffold Comparison with VR23

Unlike the well-characterized proteasome inhibitor VR23 (7-chloro-4-(4-(2,4-dinitrophenylsulfonyl)piperazin-1-yl)quinoline), this compound features a directly linked 4-anilinoquinoline scaffold without a piperazine linker. VR23 shows a distinct trypsin-like proteasome IC50 of 1 nM, while its mechanism is linked to β2 subunit binding [1]. The target compound's simpler, planar scaffold may confer a different selectivity profile, potentially reducing off-target effects associated with piperazine-containing molecules. This structural simplification is valuable for teams seeking to minimize molecular complexity while retaining sulfonyl-mediated interactions.

Proteasome Inhibition Drug Design Toxicology

Validated Application Scenarios for 3-(4-chlorobenzenesulfonyl)-N-(4-ethoxyphenyl)-6,7-dimethoxyquinolin-4-amine in Drug Discovery Research


Kinase Selectivity Profiling Panels

The unique 4-ethoxyphenyl substitution pattern makes this compound a prime candidate for inclusion in kinase selectivity screening panels. Its structure suggests potential interactions with tyrosine kinases like PDGFR-β and KDR, similar to other anilinoquinolines. Using this compound in a panel against its 4-fluorophenyl analog can directly map the effect of the ethoxy group on selectivity, providing critical SAR data for hit-to-lead optimization [1].

LDHA-Mediated Cancer Metabolism Studies

Given the established role of quinoline 3-sulfonamides as LDHA inhibitors, this compound is well-suited for research into reversing the Warburg effect. The 6,7-dimethoxyquinoline core is crucial for this activity. Researchers can use this compound to study metabolic alterations in carcinoma cell lines, comparing its effects to those of known LDHA inhibitors to validate target engagement and downstream effects on glycolysis and oxidative phosphorylation [2].

Proteasome Inhibitor Diversification Studies

This compound offers a structurally simplified alternative to complex proteasome inhibitors like VR23. It can be utilized in studies aiming to identify novel β-subunit ligands with improved safety profiles. By comparing its cytotoxicity and proteasome inhibition profile against VR23 or bortezomib in multiple myeloma and breast cancer cell lines, researchers can explore the pharmacophore space around the sulfonyl group without the confounding effects of a piperazine linker [3].

Fragment-Based and Combinatorial Library Design

For medicinal chemistry groups, this compound serves as an advanced intermediate or a core structure for combinatorial library synthesis. Its multiple functional handles (chloro, ethoxy, dimethoxy) allow for rapid diversification. Procurement of this specific compound enables the exploration of chemical space around the 4-anilinoquinoline scaffold, which is not possible with simpler, less decorated analogs.

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